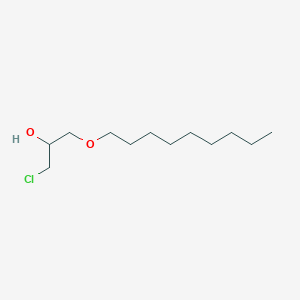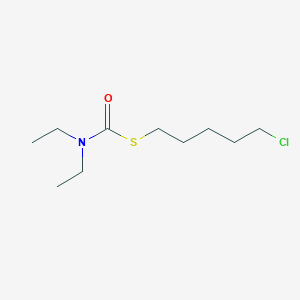
S-(5-Chloropentyl) diethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(5-Chloropentyl) diethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a chlorinated pentyl chain attached to a diethylcarbamothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloropentyl) diethylcarbamothioate typically involves the reaction of 5-chloropentyl halide with diethylcarbamothioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: S-(5-Chloropentyl) diethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.
Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamothioates.
Applications De Recherche Scientifique
S-(5-Chloropentyl) diethylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of S-(5-Chloropentyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its reactive functional groups.
Comparaison Avec Des Composés Similaires
- S-(5-Fluoropentyl) diethylcarbamothioate
- S-(5-Bromopentyl) diethylcarbamothioate
- S-(5-Iodopentyl) diethylcarbamothioate
Comparison: Compared to its analogs, S-(5-Chloropentyl) diethylcarbamothioate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its fluorinated, brominated, or iodinated counterparts.
Propriétés
Numéro CAS |
86433-28-5 |
|---|---|
Formule moléculaire |
C10H20ClNOS |
Poids moléculaire |
237.79 g/mol |
Nom IUPAC |
S-(5-chloropentyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C10H20ClNOS/c1-3-12(4-2)10(13)14-9-7-5-6-8-11/h3-9H2,1-2H3 |
Clé InChI |
PCAXLUWCSBXGKT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)SCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


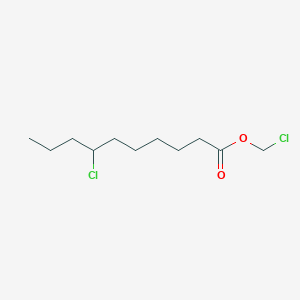
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)

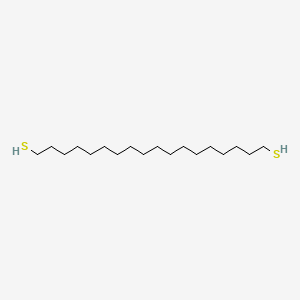
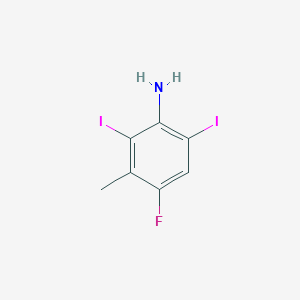
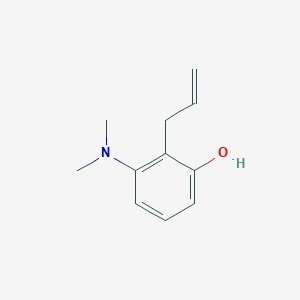


![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
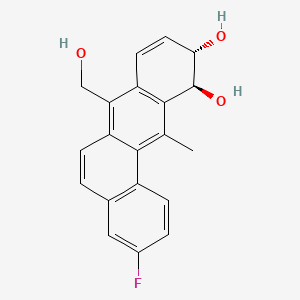
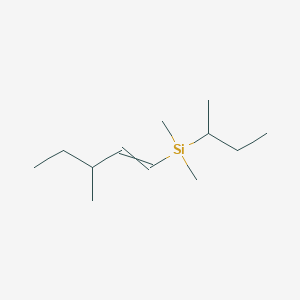
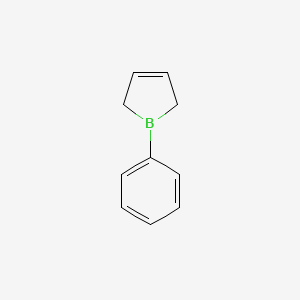
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
